2-((3-硝基苄基)硫代)-9H-嘌呤-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

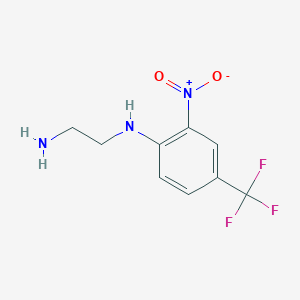

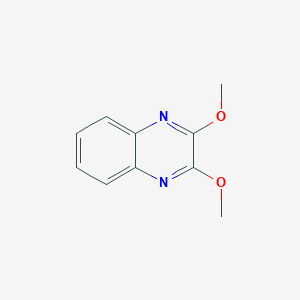

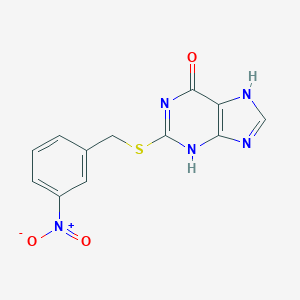

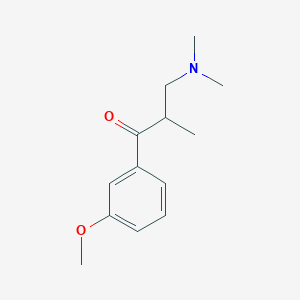

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound with the molecular formula C12H9N5O3S . Its average mass is 303.297 Da and its monoisotopic mass is 303.042603 Da .

Molecular Structure Analysis

The molecular structure of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol consists of 12 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol are not available, there are studies on related compounds. For example, a study on the photochemical reaction mechanisms of 2-nitrobenzyl compounds , and another on the biological activities of 1,2,3-triazole derivatives .科学研究应用

缺氧激活的促药抑制剂

一项针对 O(6)-苄基鸟嘌呤的 4-硝基苄氧羰基前药衍生物的研究表明,这些化合物在缺氧条件下可以进行生物还原活化。该特性对于靶向具有高水平 AGT 的癌细胞尤为重要,增强了特定药物在实体瘤中常见的缺氧条件下的细胞毒性作用 (Zhu 等人,2011)。

光化学反应机理

对 2-硝基苄基化合物(包括醇和醚)的光化学反应的研究揭示了涉及双质子转移和 2-亚硝基水合物的形成的复杂机制。这项研究对理解硝基苄基基光敏保护基在不同溶剂和不同条件下的行为具有启示意义 (Gáplovský 等人,2005)。

聚合物和材料科学

邻硝基苄基在聚合物和材料科学中的用途因其在创建光降解水凝胶、(嵌段)共聚物的功能化以及光裂解生物偶联物的开发中的应用而得到强调。这些进步为通过辐照控制改变聚合物特性提供了机会,在药物输送系统和组织工程中具有潜在应用 (Zhao 等人,2012)。

光亲和标记和交联

使用 2-硝基苄醇 (NB) 作为光反应基团证明了其在生物分子的光亲和标记和交联中的效率。该应用在药物发现、化学生物学和蛋白质工程中很有价值,展示了该基团对靶分子的选择性修饰的潜力 (Wang 等人,2020)。

平衡核苷转运蛋白抑制

对类似物(如 5'-S-(2-氨基乙基)-6-N-(4-硝基苄基)-5'-硫代腺苷 (SAENTA) 及其荧光探针偶联物)的合成的研究有助于了解细胞表面人平衡核苷转运蛋白 1 (hENT1) 水平。这些知识有助于预测某些化疗药物的抗肿瘤疗效,突出了该化合物在癌症研究中的作用 (Robins 等人,2010)。

属性

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVHTCRLXZEJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390574 |

Source

|

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol | |

CAS RN |

15870-55-0 |

Source

|

| Record name | 15870-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)